4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione
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Overview
Description
4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique fused ring structure, which includes both thiazole and pyridazine moieties. The presence of these rings imparts distinct chemical and biological properties, making it a valuable target for research and development.
Mechanism of Action
Target of Action
Similar compounds have been used as reagents for the synthesis of heterocyclic compounds .
Mode of Action
It’s known that similar compounds can undergo cycloaddition with dipolarophiles .
Biochemical Pathways
Similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Result of Action
Similar compounds have shown to inhibit the proliferation of cancer cells .
Action Environment
It’s known that the reaction of similar compounds in an aprotic dipolar solvent was facilitated and occurred much faster than in a less polar organic solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential as a therapeutic agent is being explored for various diseases, including bacterial infections and cancer.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Thiazolo[5,4-d]thiazoles: Known for their electronic properties and applications in materials science.
Uniqueness: 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione is unique due to its specific ring fusion and the presence of both thiazole and pyridazine rings. This structural uniqueness imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
13669-86-8 |
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Molecular Formula |
C5H3N3O2S |
Molecular Weight |
169.16 g/mol |
IUPAC Name |
5,6-dihydro-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C5H3N3O2S/c9-4-2-3(11-1-6-2)5(10)8-7-4/h1H,(H,7,9)(H,8,10) |
InChI Key |
GTAFNULTORJARS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(S1)C(=O)NNC2=O |
Purity |
95 |
Origin of Product |
United States |
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